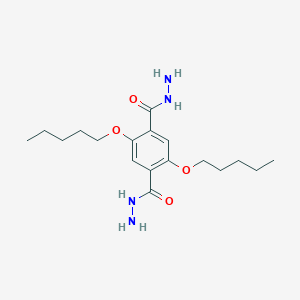
2,5-Bis(pentyloxy)terephthalohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(pentyloxy)terephthalohydrazide is an organic compound with the molecular formula C18H30N4O4 and a molar mass of 366.46 g/mol It is a derivative of terephthalohydrazide, where the hydrogen atoms on the benzene ring are substituted with pentyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(pentyloxy)terephthalohydrazide typically involves the reaction of 2,5-dihydroxyterephthalohydrazide with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:
2,5-Dihydroxyterephthalohydrazide+Pentyl Bromide→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve ensuring the purity of reactants, maintaining optimal reaction conditions, and employing efficient purification methods such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(pentyloxy)terephthalohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pentyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2,5-Bis(pentyloxy)terephthalohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). These frameworks are utilized in catalysis, gas storage, and separation processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 2,5-Bis(pentyloxy)terephthalohydrazide involves its ability to form stable complexes with metal ions and other molecules. The pentyloxy groups enhance the solubility and reactivity of the compound, allowing it to interact with various molecular targets. The hydrazide groups can form hydrazone linkages with aldehydes, leading to the formation of covalent organic frameworks . These frameworks can further interact with metal ions, enhancing their catalytic and sensing properties.
Comparison with Similar Compounds
2,5-Bis(allyloxy)terephthalohydrazide: Similar structure but with allyloxy groups instead of pentyloxy groups.
2,5-Bis(benzyloxy)terephthalohydrazide: Contains benzyloxy groups, leading to different solubility and reactivity properties.
Uniqueness: 2,5-Bis(pentyloxy)terephthalohydrazide is unique due to its pentyloxy groups, which provide enhanced solubility in organic solvents and increased reactivity in substitution reactions. This makes it a valuable compound for the synthesis of advanced materials and frameworks with specific properties.
Properties
Molecular Formula |
C18H30N4O4 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2,5-dipentoxybenzene-1,4-dicarbohydrazide |
InChI |
InChI=1S/C18H30N4O4/c1-3-5-7-9-25-15-11-14(18(24)22-20)16(26-10-8-6-4-2)12-13(15)17(23)21-19/h11-12H,3-10,19-20H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
QGCGVZAUDYJVLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC(=C(C=C1C(=O)NN)OCCCCC)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


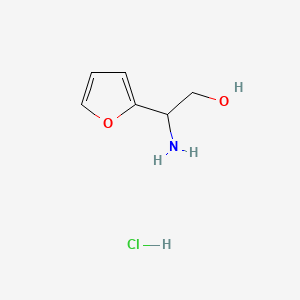

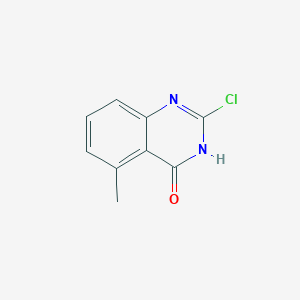
![3-{5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B12504790.png)

![N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B12504798.png)
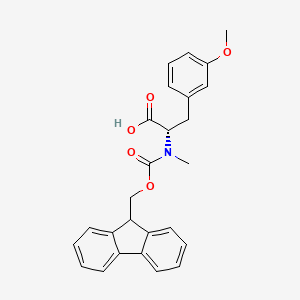
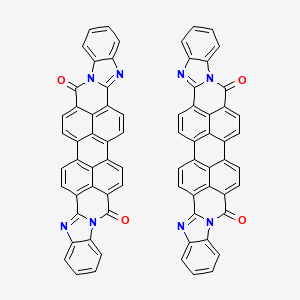

![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 6-methoxypyridine-3-carboxylate](/img/structure/B12504816.png)
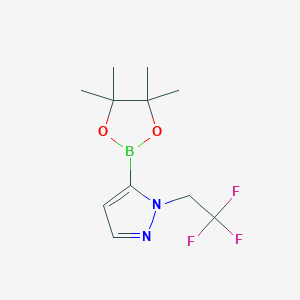
![Benzo[d][1,3]dioxole-5-sulfonyl fluoride](/img/structure/B12504824.png)
![5-amino-3-[(3-methylphenyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B12504831.png)
![[3S-(1Z, 3a,5b)]-[2-{3,5-bis-{[(1,1-diMethylethyl)-diMethylsilyl]-oxy}-2-Methylenecyclohexylidene}-ethyl]-diphenyl phosphine oxide](/img/structure/B12504834.png)
